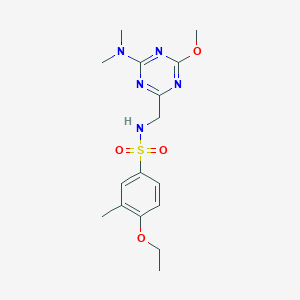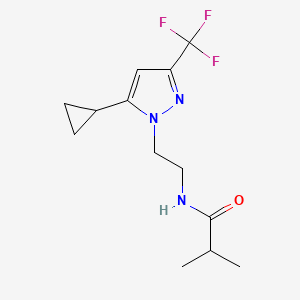
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide is a synthetic organic compound that has garnered significant interest due to its multifaceted applications across various fields of science and industry. Known for its complex chemical structure and diverse functional groups, this compound exhibits unique properties that make it suitable for numerous scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide involves a multi-step process. One common route includes the reaction between 4-ethoxy-3-methylbenzenesulfonyl chloride and 2-(dimethylamino)-4,6-dimethoxy-1,3,5-triazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors to maintain precise control over reaction parameters. This method increases the efficiency and yield while reducing the reaction time. Additionally, solvent recovery and recycling techniques are utilized to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Reduction: : Reduction reactions can alter specific functional groups, such as converting nitro groups to amines.
Substitution: : The presence of reactive functional groups allows for nucleophilic and electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are meticulously controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted sulfonamide compounds.
Wissenschaftliche Forschungsanwendungen
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide finds application in various fields:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Biology: : Explored for its potential as a biochemical probe in studying protein interactions and enzyme activities.
Medicine: : Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: : Applied in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the context of its application, whether in a biological system or industrial process.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide stands out due to its unique combination of functional groups and chemical stability. Similar compounds include:
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide: : Lacks the ethoxy group, which may alter its reactivity and applications.
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzenesulfonamide: : Lacks the methoxy group, impacting its chemical behavior.
N-((1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide: : Simplified structure with different functional properties.
This unique structural composition of this compound makes it a compound of significant interest in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4S/c1-6-25-13-8-7-12(9-11(13)2)26(22,23)17-10-14-18-15(21(3)4)20-16(19-14)24-5/h7-9,17H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHGGFDGSFFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B2943569.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2943570.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2943571.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/new.no-structure.jpg)
![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2943573.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid](/img/structure/B2943576.png)




![5,7,8-trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2943587.png)
![(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2943590.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2943591.png)
